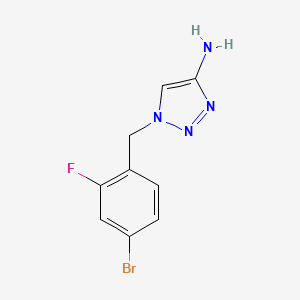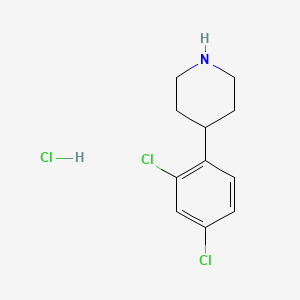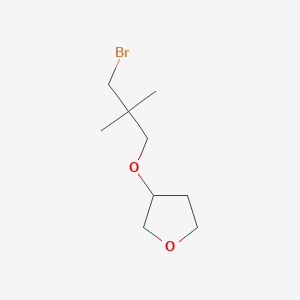
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a dimethylpropoxy group, which is further connected to a tetrahydrofuran ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran typically involves the reaction of 3-bromo-2,2-dimethylpropanol with tetrahydrofuran under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of tetrahydrofuran to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme mechanisms.
Medicine: It is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran can be compared with other similar compounds such as:
3-(3-Chloro-2,2-dimethylpropoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(3-Iodo-2,2-dimethylpropoxy)tetrahydrofuran: Contains an iodine atom, which may result in different chemical properties and uses.
3-(3-Methyl-2,2-dimethylpropoxy)tetrahydrofuran:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile intermediate in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H17BrO2 |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
3-(3-bromo-2,2-dimethylpropoxy)oxolane |
InChI |
InChI=1S/C9H17BrO2/c1-9(2,6-10)7-12-8-3-4-11-5-8/h8H,3-7H2,1-2H3 |
Clé InChI |
NBDGRTAOUVUYIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1CCOC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


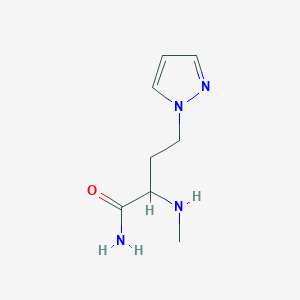
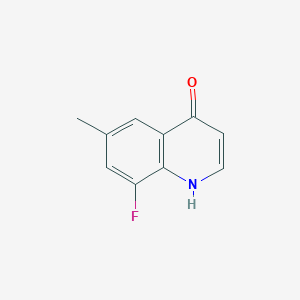
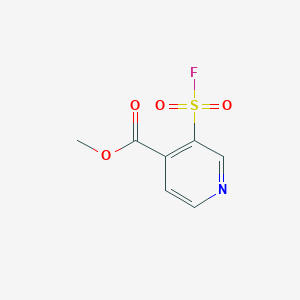
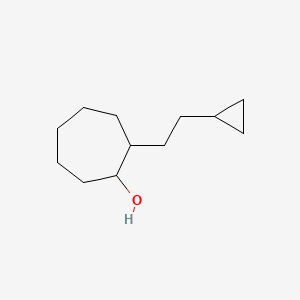

![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
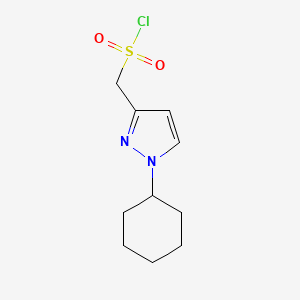
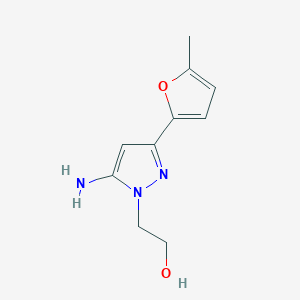
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
